

# The Whole Picture: Integrating eDNA for More Robust Species Distribution Models

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A comparative guide for researchers on leveraging environmental DNA to enhance the accuracy and predictive power of species distribution models.

Species Distribution Models (SDMs) are critical tools in ecological research, conservation, and drug development, providing indispensable insights into the geographical distribution of organisms. Traditionally, these models have relied on physical sightings, specimen collections, and various environmental datasets. However, the emergence of environmental DNA (eDNA) analysis offers a revolutionary, non-invasive method to detect species presence, significantly augmenting the data available for constructing more accurate and comprehensive SDMs.

This guide provides a comparative overview of species distribution modeling with and without the integration of eDNA data. It is designed for researchers, scientists, and professionals in drug development seeking to understand the practical benefits and methodologies of incorporating eDNA into their spatial analysis workflows.

## A New Dimension in Data: Traditional vs. eDNA-Informed Models

The accuracy of an SDM is fundamentally dependent on the quality and completeness of the species occurrence data used to train it. While traditional survey methods are foundational, they have inherent limitations, particularly for species that are rare, elusive, or difficult to identify. Environmental DNA—genetic material shed by organisms into their surroundings—provides a powerful solution to overcome many of these challenges.

A meta-analysis of studies directly comparing eDNA with traditional surveys concluded that eDNA methods are generally more sensitive, cost-effective, and detect a greater number of species.[1][2] This heightened sensitivity is especially valuable for conservation and for tracking invasive species.[3] By capturing a more complete picture of a species' presence, including in areas where it was previously unobserved, eDNA significantly enhances the robustness of SDMs.

## Comparative Performance of SDMs

The integration of eDNA data into SDMs consistently leads to models with higher predictive accuracy. Performance is typically evaluated using metrics such as the Area Under the Curve (AUC) and the True Skill Statistic (TSS). An AUC value of 1.0 indicates perfect prediction, while a value of 0.5 suggests a performance no better than random. TSS values range from -1 to +1, where +1 indicates a perfect prediction and values of 0 or less indicate a performance no better than random. Models with AUC values greater than 0.7 and TSS values above 0.6 are generally considered to have good predictive ability.[4][5][6]

Data Source for SDM	Typical Performance Metrics	Strengths	Weaknesses
Traditional Data Only	AUC: 0.7 - 0.9 TSS: 0.4 - 0.8	- Provides historical data- Confirmed physical presence- Can include abundance data	- Labor-intensive and costly- May fail to detect rare or cryptic species- Prone to spatial bias in sampling effort
eDNA Data Only	AUC: Often comparable to or slightly higher than traditional data	- High detection sensitivity for rare species- Non-invasive- Can be more cost-effective for large areas- Reduces observer bias	- DNA transport can obscure precise location- No reliable abundance data- Potential for false positives/negatives- Newer method with evolving protocols
Integrated (eDNA + Traditional)	AUC: > 0.9 TSS: > 0.8	- Highest predictive accuracy- More comprehensive occurrence data- Fills gaps in traditional survey data- Allows for cross-validation of methods	- Requires expertise in both field ecology and molecular biology- Can be more complex to model

Note: The performance metrics are generalized from the literature. Specific values will vary depending on the species, ecosystem, and modeling algorithm used.

## Experimental Protocols and Methodologies

A robust integrated species distribution model relies on rigorous and well-documented protocols for both the eDNA analysis and the computational modeling itself.

## Key Experimental Protocols

## 1. Environmental DNA (eDNA) Workflow:

- **Sample Collection:** Water is a common medium for aquatic species, typically collected in sterile containers and filtered through fine-pore membranes (e.g., 0.22 to 1.2  $\mu\text{m}$ ) to capture suspended eDNA. For terrestrial species, soil or sediment samples are collected from the target area. Strict protocols are essential to avoid contamination, including the use of sterile equipment and field blanks.
- **DNA Extraction:** The captured DNA is extracted from the filter or soil sample in a dedicated clean lab environment using commercially available kits or custom protocols. Negative extraction controls are included to monitor for contamination.
- **DNA Amplification and Detection:**
  - **Quantitative PCR (qPCR):** This targeted method is used to detect and quantify the DNA of a single species. It is highly sensitive and specific, making it ideal for monitoring species of special concern or invasive species.[\[7\]](#)
  - **Metabarcoding:** This approach uses universal primers to amplify a specific gene region (e.g., 12S for vertebrates) from all the DNA present in a sample. The resulting sequences are then compared to a reference database to identify the full community of species present.[\[3\]](#)[\[6\]](#)
- **Bioinformatic Analysis:** The raw sequence data from metabarcoding is processed through a bioinformatic pipeline to filter out low-quality reads, assign sequences to taxonomic groups, and generate a final species list for each sample location.

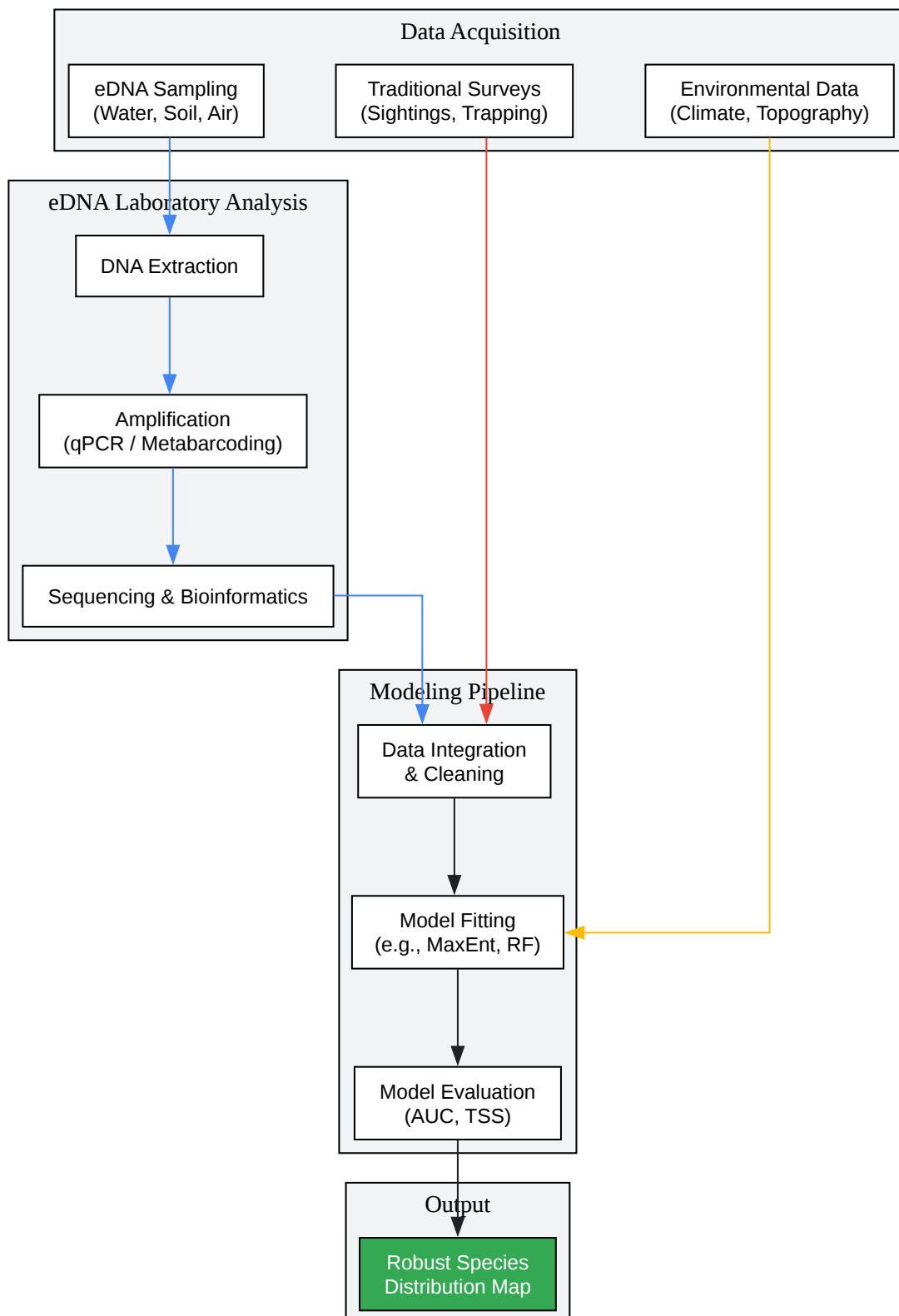
## 2. Species Distribution Modeling (SDM) Workflow:

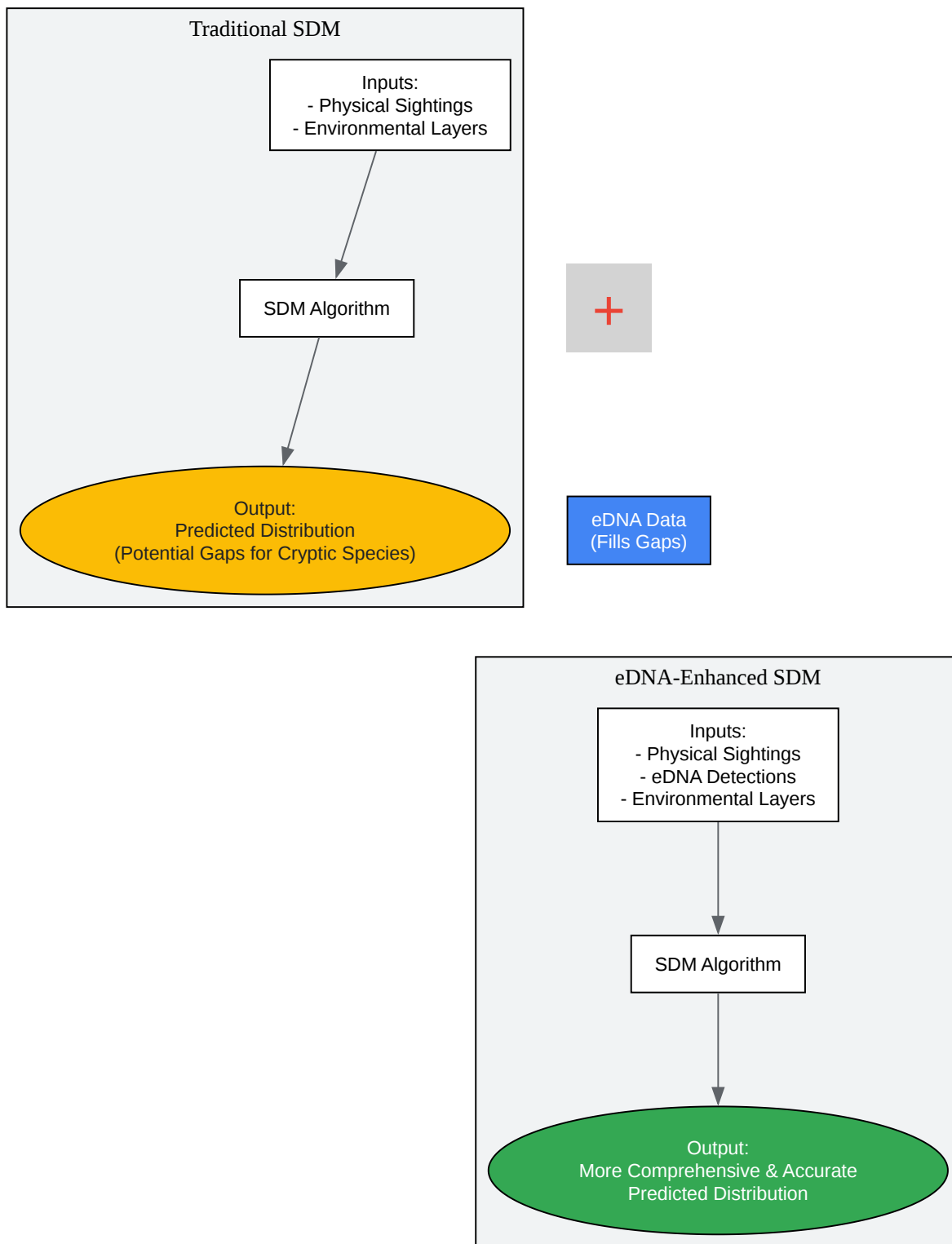
- **Data Compilation:** Occurrence data from both traditional surveys (e.g., Global Biodiversity Information Facility - GBIF, museum records) and the newly generated eDNA surveys are compiled.
- **Environmental Predictors:** A set of relevant environmental variables is assembled. These are often raster data layers representing climate (e.g., temperature, precipitation), topography (e.g., elevation, slope), and land cover.

- **Data Pre-processing:** Occurrence data is cleaned to remove duplicate or erroneous records. To reduce spatial bias, the data may be spatially filtered so that records are not artificially clustered.
- **Model Fitting:** A modeling algorithm is chosen to relate the species' presence points to the environmental predictors. Common algorithms include Maximum Entropy (MaxEnt), Generalized Linear Models (GLMs), and machine learning approaches like Boosted Regression Trees (BRT) and Random Forest.
- **Model Evaluation:** The model's performance is assessed using the withheld test data. Key metrics include AUC and TSS, which evaluate the model's ability to distinguish between suitable and unsuitable habitats.
- **Prediction:** The trained model is used to predict the probability of species occurrence across the entire geographic area of interest, resulting in a species distribution map.

## Visualizing the Integrated Workflow

To better illustrate the relationships and processes involved, the following diagrams, generated using the DOT language, outline the workflow and conceptual advantages of an integrated approach.





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